(1-Propyl-1H-imidazol-2-yl)methanethiol

Catalog No.
S13815882
CAS No.
M.F
C7H12N2S
M. Wt
156.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Propyl-1H-imidazol-2-yl)methanethiol

Product Name

(1-Propyl-1H-imidazol-2-yl)methanethiol

IUPAC Name

(1-propylimidazol-2-yl)methanethiol

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

InChI

InChI=1S/C7H12N2S/c1-2-4-9-5-3-8-7(9)6-10/h3,5,10H,2,4,6H2,1H3

InChI Key

WMYJFDBGVYHJFS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CN=C1CS

(1-Propyl-1H-imidazol-2-yl)methanethiol is an organic compound characterized by its unique structure, which includes a propyl group attached to the nitrogen atom of an imidazole ring and a thiol group (-SH) at the second position. The molecular formula for this compound is C7H12N2S, and it has a molecular weight of approximately 144.25 g/mol. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological and chemical properties, including their roles in pharmaceuticals and biochemistry.

Typical for thiols and imidazole derivatives:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or iodine.
  • Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Condensation Reactions: This compound can react with aldehydes or ketones to form thioethers or thiazolidines.

These reactions highlight the versatility of (1-Propyl-1H-imidazol-2-yl)methanethiol in synthetic organic chemistry.

Imidazole derivatives, including (1-Propyl-1H-imidazol-2-yl)methanethiol, exhibit a range of biological activities. Research indicates that compounds with imidazole rings often have antimicrobial, antifungal, and anticancer properties. The presence of the thiol group may enhance its biological activity by participating in redox reactions or forming complexes with metal ions, which can be crucial in biological systems. Studies have suggested potential applications in drug development targeting various diseases due to these properties.

The synthesis of (1-Propyl-1H-imidazol-2-yl)methanethiol typically involves multi-step organic synthesis techniques:

  • Starting Material: The synthesis often begins with 1-propylimidazole.
  • Reaction with Thiolating Agents: A common method is to react 1-propylimidazole with thiolating agents such as hydrogen sulfide or thiourea under acidic or basic conditions.
  • Purification: The product is usually purified through recrystallization or column chromatography.

This method allows for the effective introduction of the thiol group into the imidazole framework.

(1-Propyl-1H-imidazol-2-yl)methanethiol has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in developing new drugs targeting infections or cancers.
  • Biochemical Research: It can be used as a probe in biochemical assays to study enzyme activities or protein interactions.
  • Catalysis: This compound may act as a catalyst in various organic transformations due to the reactivity of both the imidazole and thiol groups.

Understanding how (1-Propyl-1H-imidazol-2-yl)methanethiol interacts with biological systems is crucial for its application in medicinal chemistry. Interaction studies may involve:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanistic Studies: Investigating how the compound influences biochemical pathways or cellular processes.

These studies help elucidate its mechanism of action and optimize its pharmacological profile.

Several compounds share structural similarities with (1-Propyl-1H-imidazol-2-yl)methanethiol. Here are some notable examples:

Compound NameStructureUnique Features
1-MethylimidazoleC4H6N2Lacks propyl and thiol groups; commonly used as a solvent and reagent.
1-HydroxyethylimidazoleC5H8N2OContains a hydroxymethyl group instead of a thiol; exhibits different reactivity patterns.
2-MercaptoimidazoleC4H6N2SSimilar thiol functionality but lacks the propyl side chain; used in medicinal chemistry.

The uniqueness of (1-Propyl-1H-imidazol-2-yl)methanethiol lies in its combination of both the propyl side chain and the thiol group, which may provide distinct pathways for interaction with biological targets compared to simpler imidazole derivatives. This structural complexity enhances its potential utility in drug development and other applications.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

156.07211956 g/mol

Monoisotopic Mass

156.07211956 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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